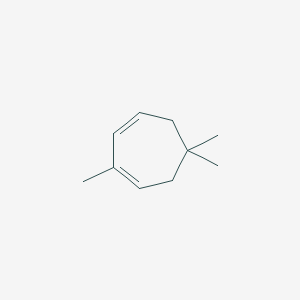
2,6,6-Trimethylcyclohepta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,6-Trimethylcyclohepta-1,3-diene is an organic compound with the molecular formula C₁₀H₁₆ and a molecular weight of 136.2340 g/mol . This compound is characterized by a cycloheptadiene ring substituted with three methyl groups at positions 2, 6, and 6. It is a conjugated diene, which means it contains two double bonds separated by a single bond, allowing for resonance stabilization.
Métodos De Preparación
The synthesis of 2,6,6-Trimethylcyclohepta-1,3-diene can be achieved through various methods. One common approach involves the stereoselective synthesis of conjugated dienes, which can be accomplished through coupling reactions, olefination, and rearrangement/isomerization reactions . Industrial production methods often rely on the Horner–Wadsworth–Emmons methodology, which efficiently produces the desired diene with high stereoselectivity .
Análisis De Reacciones Químicas
2,6,6-Trimethylcyclohepta-1,3-diene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include hydrogen halides, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2,6,6-Trimethylcyclohepta-1,3-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2,6,6-Trimethylcyclohepta-1,3-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds allow for resonance stabilization, making the compound reactive towards electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
2,6,6-Trimethylcyclohepta-1,3-diene can be compared to other conjugated dienes, such as 1,3-butadiene and isoprene. While all these compounds contain conjugated double bonds, this compound is unique due to its cycloheptadiene ring structure and the presence of three methyl groups. This structural difference imparts distinct chemical properties and reactivity patterns .
Similar compounds include:
- 1,3-Butadiene
- Isoprene
- 2,4-Hexadiene
These compounds share the conjugated diene structure but differ in their specific substituents and ring structures, leading to variations in their chemical behavior and applications .
Propiedades
Número CAS |
32952-66-2 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
2,6,6-trimethylcyclohepta-1,3-diene |
InChI |
InChI=1S/C10H16/c1-9-5-4-7-10(2,3)8-6-9/h4-6H,7-8H2,1-3H3 |
Clave InChI |
CRXJNVZDWOQLNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC=C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



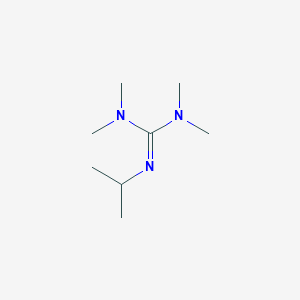
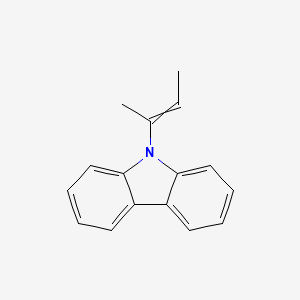
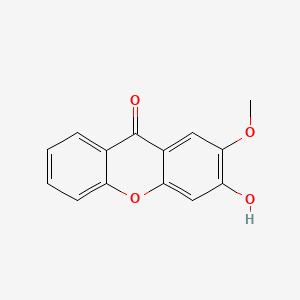
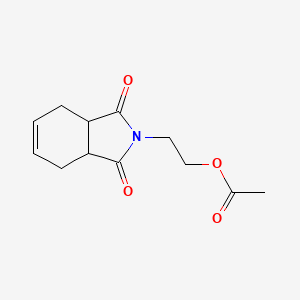
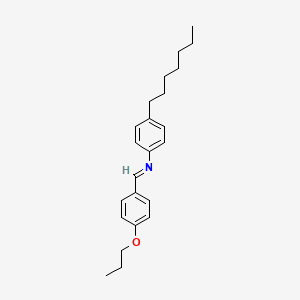
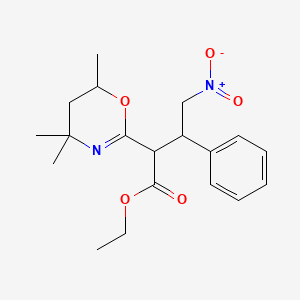
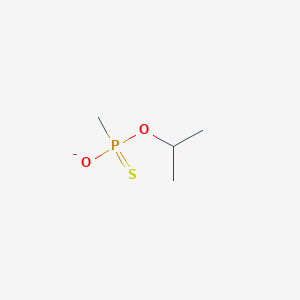
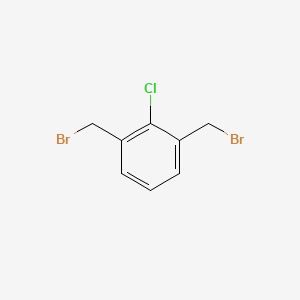
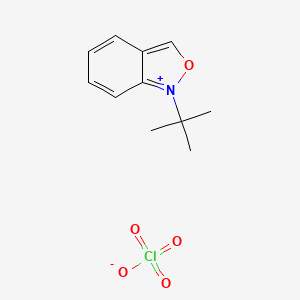
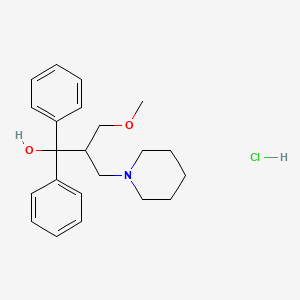
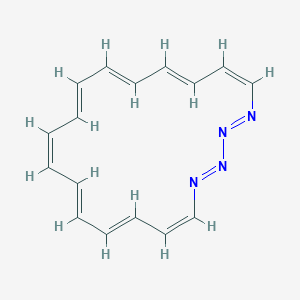
![[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid](/img/structure/B14695343.png)

